molecular formula C14H15NO2S2 B2976312 4-(thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine CAS No. 2034428-55-0

4-(thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine

Cat. No.: B2976312
CAS No.: 2034428-55-0
M. Wt: 293.4
InChI Key: ILWASIAGTUUGRK-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a piperidine derivative featuring dual thiophene-based substituents. The piperidine ring is substituted at position 1 with a thiophene-3-carbonyl group and at position 4 with a thiophen-3-yloxy group. Thiophene, a sulfur-containing aromatic heterocycle, enhances lipophilicity and electronic interactions, which may influence bioavailability, metabolic stability, and receptor binding . This compound’s structural uniqueness lies in its dual thiophene motifs, which differentiate it from simpler piperidine derivatives.

Properties

IUPAC Name

thiophen-3-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(11-3-7-18-9-11)15-5-1-12(2-6-15)17-13-4-8-19-10-13/h3-4,7-10,12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWASIAGTUUGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(Thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a compound characterized by a piperidine ring with two thiophene substituents. This structural arrangement suggests potential biological activities, particularly in pharmacological contexts. The compound's molecular formula is C14H15NO2S2, and it has garnered interest for its possible interactions with biological targets.

Chemical Structure and Properties

The compound features a piperidine backbone with thiophene groups that can influence its electronic properties and biological interactions. The presence of the thiophene moieties may enhance the compound's ability to interact with various biological receptors and enzymes.

Property Value
Molecular FormulaC14H15NO2S2
Molecular Weight293.4 g/mol
Purity≥95%

Biological Activity Overview

The biological activity of this compound is still under investigation, but related compounds have demonstrated various pharmacological properties, including:

  • Antiviral Activity : Compounds with similar structures have shown potential against viruses such as HIV and HCV. For instance, derivatives of piperidine have been evaluated for their efficacy against HIV-1, revealing promising EC50 values (effective concentration for 50% inhibition) in cell-based assays .
  • Anticancer Properties : Some piperidine derivatives exhibit cytotoxic effects against cancer cell lines. Research indicates that certain modifications to the piperidine structure can enhance cytotoxicity and induce apoptosis in tumor cells .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by targeting viral enzymes or proteins essential for the viral life cycle .

Case Studies and Experimental Findings

  • Antiviral Screening :
    • In a study evaluating various piperidine derivatives for anti-HIV activity, compounds structurally related to this compound demonstrated significant inhibition of HIV replication in MT-4 cells, with selectivity indices indicating low cytotoxicity .
  • Cytotoxicity Assays :
    • A comparative analysis of piperidine derivatives revealed that modifications to the thiophene substituents could enhance cytotoxic effects against specific cancer cell lines, suggesting that the structural features of this compound may also play a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity. Below is a comparative analysis of key analogs:

Compound Name / Class Substituents Key Structural Differences vs. Target Compound Reference
Target Compound 1-(Thiophene-3-carbonyl), 4-(thiophen-3-yloxy) Reference structure N/A
Fentanyl analogs 1-(N-propionylanilino), 2-phenethyl Phenethyl and anilino groups vs. thiophene motifs
GLPG0974 (FFA2 antagonist) Azetidine core with benzo[b]thiophene-3-carbonyl Azetidine ring (4-membered) vs. piperidine; benzo-thiophene
Tetrahydro-pyridine derivatives 1-Acetyl, 2,6-diphenyl Unsaturated ring; phenyl vs. thiophene substituents
Histamine H3 antagonists (Patent) Heterocyclic alkoxy and carbonyl groups (e.g., pyridyl, furanyl) Variable heterocycles; alkoxy at position 4
Piperidine-4-one derivatives Aryl groups at 2,6 positions; chloroacetyl substituent Aryl substituents vs. thiophene; ketone at position 4

Key Observations :

  • Thiophene vs. Benzothiophene : The benzo[b]thiophene in GLPG0974 may enhance metabolic stability compared to the target’s simpler thiophene groups due to increased aromaticity and steric bulk .

Pharmacokinetic and ADME Properties

  • Metabolic Stability : Thiophene rings are susceptible to cytochrome P450 oxidation, but bulky substituents (e.g., benzo[b]thiophene in ) mitigate this. The target compound may require structural optimization to improve metabolic stability.
  • Synthetic Accessibility : The target compound can likely be synthesized via acylating piperidine with activated thiophene carbonyl chlorides, analogous to methods in .

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